(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate is a chemical compound with the molecular formula C26H18O6 It is known for its unique structure, which includes a naphthalene core substituted with benzoyloxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate typically involves the esterification of the corresponding naphthalene derivative with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzoyloxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzoyloxy-6,7-dimethyl-5,8-dioxonaphthalen-1-yl) benzoate: This compound is structurally similar but contains additional oxygen atoms, which may alter its reactivity and applications.
Benzotriazole derivatives: These compounds share some structural features and are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties.
Eigenschaften
57998-97-7 | |
Molekularformel |
C26H22O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(4-benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C26H22O4/c1-17-15-21-22(16-18(17)2)24(30-26(28)20-11-7-4-8-12-20)14-13-23(21)29-25(27)19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
AYFJYLHAAJWVCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC2=C(C=CC(=C2C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.